![molecular formula C13H13Cl2N3O2S B2770363 1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one CAS No. 2034485-06-6](/img/structure/B2770363.png)
1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of thiazolidine and imidazolidinone moieties These heterocyclic structures are known for their significant pharmacological and chemical properties
Preparation Methods
The synthesis of 1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one involves multiple steps, typically starting with the formation of the thiazolidine ring. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to introduce the imidazolidinone moiety . Industrial production methods often employ catalytic strategies to improve yield and selectivity, such as using Lewis acids or organocatalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The thiazolidine and imidazolidinone moieties can interact with enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazolidine and imidazolidinone derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Imidazolidin-2-one: Widely used in pharmaceuticals and organic synthesis.
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-9-2-1-8(7-10(9)15)11-17(5-6-21-11)13(20)18-4-3-16-12(18)19/h1-2,7,11H,3-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUTAGNNSLFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
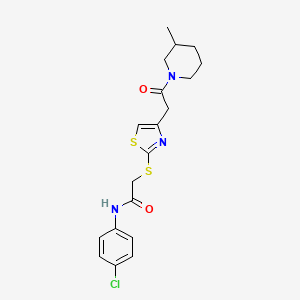
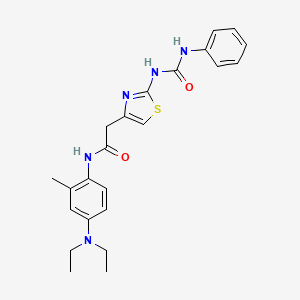
![6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)
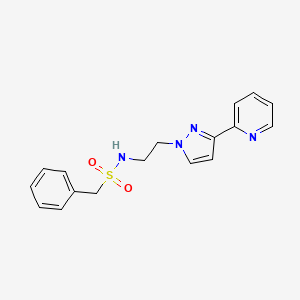

![4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B2770291.png)

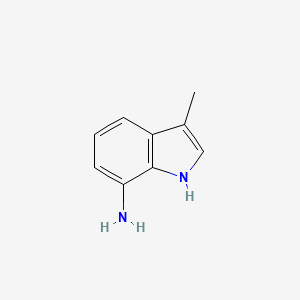
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

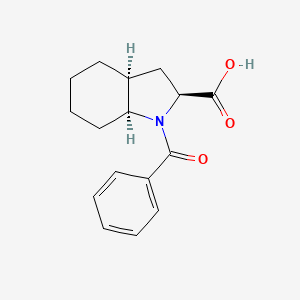
![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2770299.png)
![7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2770302.png)
![1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)
